For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of (2-Fluoro-5-nitrophenyl)methanol
This document provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and safety information for (2-Fluoro-5-nitrophenyl)methanol (CAS No: 63878-73-9). This fluorinated nitroaromatic compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialized chemicals.
General and Physicochemical Properties
(2-Fluoro-5-nitrophenyl)methanol is a yellow to brown solid at room temperature.[1] Its core structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a hydroxymethyl group. These functional groups dictate its reactivity and physical characteristics. For safe handling and storage, it should be kept in an inert atmosphere at room temperature.[1]
Table 1: Physicochemical Properties of (2-Fluoro-5-nitrophenyl)methanol
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | [1][2][3] |
| Molecular Weight | 171.13 g/mol | [1][2] |
| CAS Number | 63878-73-9 | [1][2] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 62-64 °C / 68-71 °C (lit.) | [1] |
| Boiling Point | 319.0 ± 27.0 °C (Predicted) | [1] |
| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.34 ± 0.10 (Predicted) | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (2-Fluoro-5-nitrophenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The provided data was acquired in deuterated chloroform (CDCl₃).[1]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for (2-Fluoro-5-nitrophenyl)methanol in CDCl₃
| Spectrum | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 8.43 | dd, J = 6.2, 2.9 Hz | Aromatic CH (H-6) |
| 8.19 | ddd, J = 9.0, 4.5, 2.9 Hz | Aromatic CH | |
| 7.20 | dd, J = 9.0, 9.0 Hz | Aromatic CH | |
| 4.85 | d, J = 3.6 Hz | CH₂ (Methylene) | |
| 2.12 | s | OH (Hydroxyl) | |
| ¹³C NMR | 125.0 | d, J = 10.0 Hz | Aromatic CH |
| 124.7 | d, J = 6.9 Hz | Aromatic CH | |
| 116.2 | d, J = 23.6 Hz | Aromatic CH | |
| 58.2 | CH₂ (Methylene) | ||
| Source: ChemicalBook[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), N=O (nitro), and C-F bonds. A typical IR spectrum for this compound is available in spectral databases.[2][4]
Experimental Protocol: Acquiring an FTIR Spectrum
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Sample Preparation: A small amount of the solid compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.
-
Background Collection: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Analysis: The prepared sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. GC-MS data from the NIST Mass Spectrometry Data Center is available for this compound.[2] The monoisotopic mass is 171.03317122 Da.[2]
Experimental Protocol: Acquiring a GC-MS Spectrum
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Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC) inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the compound from any impurities.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer source (e.g., an electron ionization source), where it is fragmented and ionized. The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
-
Data Interpretation: The resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure.
Synthesis and Reactivity
(2-Fluoro-5-nitrophenyl)methanol is typically prepared by the reduction of the corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde.[1]
Experimental Protocol: Synthesis from 2-Fluoro-5-nitrobenzaldehyde
This protocol describes the reduction of 2-fluoro-5-nitrobenzaldehyde using sodium borohydride.[1]
-
Reaction Setup: Dissolve 2-fluoro-5-nitrobenzaldehyde (1000 mg, 5.91 mmol) in methanol (10 mL) in a suitable reaction flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (182 mg, 4.82 mmol) portion-wise to the stirred solution.
-
Reaction Monitoring: Continue stirring the reaction mixture at 0 °C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, acidify the reaction mixture to approximately pH 4 using 1 M hydrochloric acid. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Add water (50 mL) to the residue and extract the product into diethyl ether.
-
Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield (2-fluoro-5-nitrophenyl)methanol as a light yellow solid (1007 mg, 99% yield).[1]
Caption: Synthesis workflow for (2-Fluoro-5-nitrophenyl)methanol.
Reactivity and Potential Applications
The chemical reactivity of this molecule is governed by its three functional groups. The hydroxyl group can undergo esterification or etherification and can be oxidized to an aldehyde. The nitro group can be reduced to an amine, which is a key transformation for introducing nitrogen-containing functionalities. The fluoro-substituted aromatic ring is activated towards nucleophilic aromatic substitution.
This compound is a useful building block for more complex molecules. It may be used to synthesize derivatives such as 2-fluoro-5-nitrobenzyl bromide and 5-amino-2-fluorobenzyl alcohol, which are precursors for various pharmaceutical and agrochemical compounds.[1]
Caption: Potential synthetic applications of the title compound.
Safety and Handling
(2-Fluoro-5-nitrophenyl)methanol is classified as an irritant.[1] According to the Globally Harmonized System (GHS), it is associated with the following hazards:
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]
This technical guide is intended for use by qualified individuals trained in chemical handling and laboratory procedures. Always consult the full Safety Data Sheet (SDS) before use.
References
- 1. 2-FLUORO-5-NITROBENZYL ALCOHOL 96 CAS#: 63878-73-9 [m.chemicalbook.com]
- 2. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 63878-73-9 (2-Fluoro-5-nitrophenyl)methanol AKSci J62788 [aksci.com]
